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Compound of Interest

Compound Name: Acetylserine

Cat. No.: B093042

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression and
purification of serine acetyltransferase (SAT), a key enzyme in the cysteine biosynthesis
pathway. The protocols detailed below cover the entire workflow from gene cloning to
purification and functional analysis of the enzyme.

Introduction

Serine acetyltransferase (SAT), also known as serine O-acetyltransferase, catalyzes the
conversion of L-serine and acetyl-CoA to O-acetyl-L-serine (OAS) and Coenzyme A (CoA).[1]
This reaction is the committed and rate-limiting step in the biosynthesis of cysteine in bacteria
and plants.[2][3] SAT activity is regulated by feedback inhibition from its end-product, L-
cysteine, and through the formation of a multi-enzyme complex, the cysteine synthase complex
(CSC), with O-acetylserine sulfhydrylase (OASS).[4] The ability to produce highly pure and
active recombinant SAT is crucial for structural studies, inhibitor screening, and understanding
its regulatory mechanisms.

Signaling Pathway: Cysteine Biosynthesis and its
Regulation
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The synthesis of cysteine is tightly regulated to meet cellular demands. Serine
acetyltransferase is a central player in this pathway, and its activity is modulated by the
availability of substrates and the presence of the downstream product, L-cysteine.
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Cysteine biosynthesis pathway and its regulation.

Experimental Workflow Overview

The overall process for obtaining pure, active recombinant serine acetyltransferase involves a
series of sequential steps, from the initial cloning of the gene of interest to the final

characterization of the purified protein.
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Recombinant SAT Production Workflow

1. Cloning of SAT Gene
into Expression Vector

2. Transformation into
E. coli Expression Host

3. Induction of
Recombinant Protein Expression
4. Cell Lysis and
Lysate Preparation

5. Affinity Chromatography
(e.g., Ni-NTA)

6. Purity Analysis .
[ (SDS-PAGE) ) ( 7. Enzyme Activity Assay )
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Workflow for recombinant SAT expression and purification.

Data Presentation
Table 1: Representative Purification of Recombinant

Serine Acetyltransferase

This table summarizes a typical purification of His-tagged serine acetyltransferase from E. coli.
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o Total Specific o

Purification . Total o ) Purification
Protein . Activity Yield (%)

Step Activity (U) Fold
(mg) (Uimg)

Crude Lysate 250 500 2.0 100 1

Ni-NTA
10 400 40.0 80 20

Elution

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 pumol of
CoA-SH per minute under standard assay conditions.

Table 2: Kinetic Parameters of Serine Acetyltransferase
from Various Organisms

This table provides a comparison of the kinetic constants for serine acetyltransferase from
different species.

Vmax
. Km (Acetyl- Km (L-Serine) .
Organism (mM/min) or Reference
CoA) (mM) (mM)
kcat (s-1)

Mycobacterium
) 0.0513 + 0.0050 0.0264 + 0.0006 0.0073 + 0.0005
tuberculosis

Neisseria
1.21 1444 (kcat) [4]
gonorrhoeae
Spinach
0.35+0.02 2.29+0.43 >200 U/mg [1]

Chloroplasts

Experimental Protocols
Cloning of Serine Acetyltransferase Gene into pET-
28a(+) Expression Vector

This protocol describes the cloning of a SAT gene into the pET-28a(+) vector, which will append
an N-terminal His6-tag to the recombinant protein.
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Materials:

e SAT gene source (genomic DNA or cDNA)

e pET-28a(+) vector

o Restriction enzymes (e.g., Ndel and Xhol) and corresponding 10X buffer

» T4 DNA Ligase and 10X ligation buffer

» High-fidelity DNA polymerase for PCR

o Forward and reverse primers for SAT gene with appropriate restriction sites

o DH5a competent E. coli cells

e LB agar plates with kanamycin (50 pg/mL)

o DNA purification kits (PCR cleanup and gel extraction)

Procedure:

o Primer Design: Design primers to amplify the SAT coding sequence. The forward primer
should include an Ndel restriction site (CATATG) and the reverse primer an Xhol restriction
site (CTCGAG).

o PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the SAT
gene.

 Purification of PCR Product: Purify the PCR product using a PCR cleanup Kkit.

» Restriction Digest:

o Digest both the purified PCR product and the pET-28a(+) vector with Ndel and Xhol. A
typical reaction includes:

= DNA: ~1-2 ug

» 10X Restriction Buffer: 2 uL
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= Ndel: 1 pL (10 U)
= Xhol: 1 yL (10 U)
» Nuclease-free water to a final volume of 20 pL.

o Incubate at 37°C for 1-2 hours.

o Gel Purification: Run the digested products on a 1% agarose gel. Excise the bands
corresponding to the digested vector and insert and purify the DNA using a gel extraction Kkit.

 Ligation:

o Set up the ligation reaction with a 3:1 molar ratio of insert to vector. A typical reaction
includes:

Digested pET-28a(+): 50 ng

Digested SAT insert: (calculated amount for 3:1 ratio)

10X T4 DNA Ligase Buffer: 1 uL

T4 DNA Ligase: 1 pL (400 U)

Nuclease-free water to a final volume of 10 pL.
o Incubate at 16°C overnight or at room temperature for 2-4 hours.
e Transformation:
o Transform E. coli DH5a competent cells with 5 pL of the ligation mixture.
o Plate the transformed cells on LB agar plates containing kanamycin (50 pg/mL).
o Incubate overnight at 37°C.

e Colony PCR and Sequencing: Screen colonies by colony PCR using T7 promoter and T7
terminator primers to identify positive clones. Confirm the correct insertion and sequence by
Sanger sequencing.
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Recombinant Expression of His-tagged Serine
Acetyltransferase

Materials:

e E. coli BL21(DE3) competent cells

e LB broth with kanamycin (50 pg/mL)

« |Isopropyl 3-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

Transformation: Transform E. coli BL21(DE3) competent cells with the confirmed pET-
28a(+)-SAT plasmid.

» Starter Culture: Inoculate a single colony into 10 mL of LB broth containing kanamycin (50
png/mL) and grow overnight at 37°C with shaking (200-250 rpm).

o Large-Scale Culture: Inoculate 1 L of LB broth with kanamycin with the overnight starter
culture.

o Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.5-0.7.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

o Expression: Continue to incubate the culture. Optimal expression conditions may vary, but a
common starting point is 4-6 hours at 30°C or overnight at 18-25°C.

e Harvesting: Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C. Discard
the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Serine Acetyltransferase
using Ni-NTA Affinity Chromatography

Materials:
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e Lysis Buffer: 50 mM Tris-HCI pH 8.0, 200 mM NacCl, 20 mM imidazole

e Wash Buffer: 50 mM Tris-HCI pH 8.0, 200 mM NaCl, 40 mM imidazole

o Elution Buffer: 50 mM Tris-HCI pH 8.0, 200 mM NacCl, 250 mM imidazole
» Ni-NTA agarose resin

e Lysozyme

e DNase |

Procedure:

e Cell Lysis:

o Resuspend the frozen cell pellet in lysis buffer (approximately 5 mL per gram of wet cell
paste).

o Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.
o Incubate on ice for 30 minutes.
o Sonicate the cell suspension on ice to ensure complete lysis.

o Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C. Collect the
supernatant.

e Binding to Resin:
o Equilibrate the Ni-NTA resin with lysis buffer.

o Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with
gentle agitation to allow the His-tagged protein to bind.

e Washing:

o Load the lysate-resin slurry into a chromatography column.
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o Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically
bound proteins.

e Elution:
o Elute the bound protein with 5-10 column volumes of elution buffer.

o Collect fractions and monitor the protein concentration, for example, by measuring the
absorbance at 280 nm.

e Analysis and Storage:

o

Analyze the eluted fractions by SDS-PAGE to assess purity.

[¢]

Pool the fractions containing the purified SAT.

[¢]

If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM
Tris-HCI pH 7.5, 150 mM NacCl, 10% glycerol).

[e]

Store the purified protein at -80°C.

Serine Acetyltransferase Enzyme Activity Assay

This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic
acid) (DTNB), also known as Ellman's reagent. The reaction of the free thiol group of CoA with
DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be
quantified spectrophotometrically at 412 nm.

Materials:

Assay Buffer: 50 mM Tris-HCI pH 7.6, 1 mM EDTA

L-serine stock solution (e.g., 200 mM)

Acetyl-CoA stock solution (e.g., 1 mM)

DTNB solution (1 mM in assay buffer)

Purified SAT enzyme
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Procedure:

¢ Reaction Mixture: Prepare the reaction mixture in a microcuvette or 96-well plate. A typical
200 pL reaction contains:

o Assay Buffer: to a final volume of 200 pL
o L-serine: final concentration of 20 mM
o Acetyl-CoA: final concentration of 0.1 mM
e Enzyme Addition: Add a known amount of purified SAT enzyme to initiate the reaction.

¢ Incubation: Incubate the reaction at 30°C for a set period (e.g., 10-30 minutes), ensuring the
reaction is in the linear range.

o Detection:
o Stop the reaction by adding 50 pL of 1 mM DTNB solution.
o Measure the absorbance at 412 nm.

e Quantification:

o Prepare a standard curve using known concentrations of CoA to determine the amount of
CoA produced in the enzymatic reaction.

o Calculate the specific activity of the enzyme (umol of product formed per minute per mg of
enzyme). The molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low or no protein expression

Codon usage of SAT gene is

not optimal for E. coli.

Synthesize a codon-optimized

gene.

Protein is toxic to the cells.

Lower the induction
temperature and/or IPTG
concentration. Use a different
expression host (e.g., with

tighter regulation).

Protein is in inclusion bodies

High expression rate leads to
misfolding.

Lower the induction
temperature (e.g., 16-20°C)
and IPTG concentration. Co-
express with chaperones.

Low yield after purification

His-tag is not accessible.

Clone the His-tag at the other

terminus of the protein.

Protein is eluting during the

wash steps.

Decrease the imidazole
concentration in the wash
buffer.

Enzyme has low or no activity

Protein is misfolded.

Optimize expression conditions
(lower temperature, slower

induction).

Cofactors are missing.

Ensure all necessary cofactors

are present in the assay buffer.

Protein is unstable.

Add stabilizing agents like
glycerol or DTT to the storage
buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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